molecular formula C8H9ClN2O2 B13207791 2-Chloro-5-cyclopropyl-1-methyl-1H-imidazole-4-carboxylic acid

2-Chloro-5-cyclopropyl-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13207791
M. Wt: 200.62 g/mol
InChI Key: JSHABNZJPFRURH-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a chlorine atom, a cyclopropyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-cyclopropyl-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropyl-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-cyclopropyl-1-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and cyclopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-5-cyclopropyl-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C8H9ClN2O2/c1-11-6(4-2-3-4)5(7(12)13)10-8(11)9/h4H,2-3H2,1H3,(H,12,13)

InChI Key

JSHABNZJPFRURH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1Cl)C(=O)O)C2CC2

Origin of Product

United States

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